Cas no 799283-90-2 (3-(2-Cyanoethyl)benzoic acid)
3-(2-Cyanoethyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-Cyanoethyl)benzoic acid
- 3-CYANOETHYLBENZOIC ACID
- 799283-90-2
- AKOS006272279
- EN300-8092508
- 3-(2-Cyanoethyl)benzoicacid
- AC-11468
- SCHEMBL2857678
- IDVULTCAKXMTQY-UHFFFAOYSA-N
- AT41596
- MFCD00799219
- DB-365400
- SY383216
-
- MDL: MFCD00799219
- Inchi: 1S/C10H9NO2/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7H,2,4H2,(H,12,13)
- InChI Key: IDVULTCAKXMTQY-UHFFFAOYSA-N
- SMILES: OC(C1=CC=CC(=C1)CCC#N)=O
Computed Properties
- Exact Mass: 175.063328530g/mol
- Monoisotopic Mass: 175.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 61.1Ų
3-(2-Cyanoethyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D585334-500mg |
3-(2-cyanoethyl)benzoic acid |
799283-90-2 | 95% | 500mg |
$785 | 2023-09-02 | |
| eNovation Chemicals LLC | D585334-1g |
3-(2-cyanoethyl)benzoic acid |
799283-90-2 | 95% | 1g |
$1190 | 2023-09-02 | |
| A2B Chem LLC | AH58859-10g |
3-(2-Cyanoethyl)benzoic acid |
799283-90-2 | 95% | 10g |
$3912.00 | 2024-04-19 | |
| eNovation Chemicals LLC | D585334-5g |
3-(2-cyanoethyl)benzoic acid |
799283-90-2 | 95% | 5g |
$595 | 2024-08-03 | |
| eNovation Chemicals LLC | D585334-10g |
3-(2-cyanoethyl)benzoic acid |
799283-90-2 | 95% | 10g |
$875 | 2024-08-03 | |
| eNovation Chemicals LLC | D585334-25g |
3-(2-cyanoethyl)benzoic acid |
799283-90-2 | 95% | 25g |
$1195 | 2024-08-03 | |
| eNovation Chemicals LLC | D585334-10g |
3-(2-cyanoethyl)benzoic acid |
799283-90-2 | 95% | 10g |
$875 | 2025-02-20 | |
| eNovation Chemicals LLC | D585334-5g |
3-(2-cyanoethyl)benzoic acid |
799283-90-2 | 95% | 5g |
$595 | 2025-02-20 | |
| eNovation Chemicals LLC | D585334-25g |
3-(2-cyanoethyl)benzoic acid |
799283-90-2 | 95% | 25g |
$1195 | 2025-02-20 | |
| 1PlusChem | 1P00GA5N-50mg |
3-CYANOETHYLBENZOIC ACID |
799283-90-2 | 95% | 50mg |
$300.00 | 2024-04-21 |
3-(2-Cyanoethyl)benzoic acid Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 3-(2-Cyanoethyl)benzoic acid
Introduction to 3-(2-Cyanoethyl)benzoic acid (CAS No. 799283-90-2)
3-(2-Cyanoethyl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 799283-90-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its benzoic acid backbone substituted with a 2-cyanoethyl group, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various pharmacologically active molecules. The structural motif of this compound, combining the stability of the benzoic acid moiety with the reactivity of the cyanoethyl side chain, opens up diverse possibilities for its application in drug development and material science.
The benzoic acid core is well-known for its role as a precursor in the synthesis of numerous pharmaceuticals, fragrances, and dyes. Its aromatic ring provides a stable framework that can be functionalized in multiple ways, while its carboxylic acid group participates in hydrogen bonding and salt formation, enhancing solubility and bioavailability. The introduction of the 2-cyanoethyl group at the para position of the benzoic ring introduces a cyano functional group and an ethylamine-like moiety, which can undergo further modifications such as amidation, alkylation, or reduction to yield a wide range of derivatives.
In recent years, there has been growing interest in exploring the potential of 3-(2-cyanoethyl)benzoic acid in medicinal chemistry. The compound's unique structure positions it as a promising candidate for designing novel therapeutic agents. For instance, researchers have investigated its utility in developing inhibitors targeting specific enzymatic pathways involved in inflammation and cancer. The cyano group can be hydrolyzed to form a carboxylic acid, while the ethylamine part can be converted into amides or other nitrogen-containing heterocycles, which are common pharmacophores in drug molecules.
One notable area where 3-(2-cyanoethyl)benzoic acid has shown promise is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is implicated in many diseases, including cancer. By modifying the structure of 3-(2-cyanoethyl)benzoic acid, chemists can create derivatives with high selectivity for particular kinases. For example, studies have demonstrated that substituents introduced at the cyanoethyl position can fine-tune binding interactions with the active site of kinases, leading to potent inhibitory effects.
The pharmaceutical industry has also explored the use of 3-(2-cyanoethyl)benzoic acid in the development of antimicrobial agents. The combination of the benzoic acid moiety and the cyanoethyl group provides a scaffold that can be modified to enhance activity against bacteria, fungi, or viruses. Researchers have reported derivatives of this compound that exhibit promising antimicrobial properties, making them potential candidates for further development into novel antibiotics or antifungals.
Beyond pharmaceutical applications, 3-(2-cyanoethyl)benzoic acid has found utility in material science. Its ability to undergo cross-linking reactions with other functional groups makes it a valuable precursor for polymers and coatings with tailored properties. For instance, polymers derived from this compound have been investigated for their potential use in biodegradable materials and advanced composites. The presence of both polar (carboxylic acid) and non-polar (aromatic ring) regions in its structure allows for compatibility with a wide range of matrices, enhancing material performance.
The synthesis of 3-(2-cyanoethyl)benzoic acid typically involves multi-step organic transformations starting from readily available precursors such as ethyl cyanoacetate and benzoyl chloride. The reaction sequence often includes esterification followed by hydrolysis to introduce the carboxylic acid functionality. Subsequent nucleophilic substitution or condensation reactions then facilitate the introduction of the cyanoethyl group at the desired position on the benzoic ring. Advances in synthetic methodologies have improved both yield and purity, making large-scale production more feasible for research and industrial applications.
In conclusion,3-(2-cyanoethyl)benzoic acid (CAS No. 799283-90-2) is a versatile compound with significant potential across multiple domains of chemistry and medicine. Its unique structural features enable its use as an intermediate in drug discovery, particularly for designing kinase inhibitors and antimicrobial agents. Additionally,3-(2-cyanoethyl)benzoic acid plays a role in material science as a precursor for advanced polymers and coatings. As research continues to uncover new applications for this compound,its importance is likely to grow further, driving innovation in both academic and industrial settings.
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